Tert-butyl 2-(bromomethyl)-6-nitrobenzoate

Description

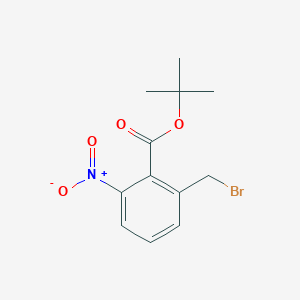

Tert-butyl 2-(bromomethyl)-6-nitrobenzoate is an aromatic ester featuring a bromomethyl (–CH₂Br) and nitro (–NO₂) substituent on a benzoate backbone, with a tert-butyl ester group (–OCOC(CH₃)₃). The tert-butyl variant is expected to have a higher molecular weight (~300–320 g/mol) due to the bulkier ester group.

Key properties inferred from analogous compounds include:

- Storage: Likely stored at +5°C, similar to its methyl ester counterpart .

- Reactivity: The bromomethyl group serves as a reactive site for nucleophilic substitution (e.g., Suzuki couplings), while the nitro group enhances electron-withdrawing effects, directing further electrophilic substitutions to the meta position .

Properties

Molecular Formula |

C12H14BrNO4 |

|---|---|

Molecular Weight |

316.15 g/mol |

IUPAC Name |

tert-butyl 2-(bromomethyl)-6-nitrobenzoate |

InChI |

InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(15)10-8(7-13)5-4-6-9(10)14(16)17/h4-6H,7H2,1-3H3 |

InChI Key |

MJBOJVBKADVOED-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC=C1[N+](=O)[O-])CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of tert-butyl 2-(bromomethyl)-6-nitrobenzoate typically begins with 2-methyl-6-nitrobenzoic acid.

Esterification: The carboxylic acid group of 2-methyl-6-nitrobenzoic acid is esterified using tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid to form tert-butyl 2-methyl-6-nitrobenzoate.

Bromination: The methyl group is then brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide to yield this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.

Reduction: 2-(aminomethyl)-6-nitrobenzoate or 2-(aminomethyl)-6-aminobenzoate.

Ester Hydrolysis: 2-(bromomethyl)-6-nitrobenzoic acid.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

Tert-butyl 2-(bromomethyl)-6-nitrobenzoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its bromomethyl group is particularly valuable for nucleophilic substitution reactions, allowing the introduction of various functional groups. This versatility is essential in the development of pharmaceuticals and agrochemicals.

Reactivity and Mechanism

The nitro group in this compound can undergo reduction to form amines, which are important building blocks in organic synthesis. The compound can also participate in electrophilic aromatic substitution reactions, leading to the formation of diverse derivatives that are useful in various applications .

Medicinal Chemistry

Potential Anticancer Agent

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. Research has shown that these compounds can inhibit specific molecular targets involved in cancer cell proliferation, making them potential candidates for drug development .

Enzyme Inhibition Studies

The compound has been utilized in studies aimed at understanding enzyme interactions within biological systems. Its derivatives have shown promise as inhibitors of key enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders .

Material Science

Synthesis of Polymers and Coatings

this compound is also being explored for its potential use in the synthesis of novel polymers and coatings. Its ability to undergo polymerization reactions can lead to materials with enhanced properties, such as increased thermal stability and chemical resistance.

Application in Nanotechnology

The compound's unique properties allow it to be used as a precursor for nanomaterials. Research indicates that it can be incorporated into nanocomposites, which may exhibit improved mechanical and electrical properties compared to traditional materials .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecules; participates in nucleophilic substitution reactions | Versatile building block for pharmaceuticals |

| Medicinal Chemistry | Potential anticancer agent; enzyme inhibition studies | Significant inhibition of cancer cell proliferation |

| Material Science | Synthesis of polymers; application in nanotechnology | Enhanced material properties |

Case Studies

-

Anticancer Activity Study

A study published by researchers focused on synthesizing derivatives from this compound and evaluating their efficacy against pancreatic cancer cells. The results demonstrated that certain derivatives significantly reduced cell viability through targeted inhibition of specific oncogenic pathways . -

Polymer Development Research

Researchers investigated the use of this compound as a monomer for creating new polymeric materials with improved thermal stability and mechanical strength. The findings highlighted the compound's effectiveness in enhancing the properties of conventional polymers, paving the way for its use in advanced material applications .

Mechanism of Action

The mechanism of action of tert-butyl 2-(bromomethyl)-6-nitrobenzoate in chemical reactions involves the reactivity of its functional groups:

Bromomethyl Group: Acts as an electrophile in nucleophilic substitution reactions.

Nitro Group: Can be reduced to an amino group, which can further participate in various chemical reactions.

Ester Group: Can be hydrolyzed to yield the corresponding carboxylic acid, which can be used in further synthetic transformations.

Comparison with Similar Compounds

Structural Analogs with Bromomethyl and Nitro Groups

Methyl 2-(Bromomethyl)-6-nitrobenzoate (CAS 61940-21-4)

- Molecular Formula: C₉H₈BrNO₄

- Molecular Weight : 274.07 g/mol

- Key Differences :

1-(Bromomethyl)-2,3,4-trifluorobenzene (CAS EN 300-2006367)

- Molecular Formula : C₇H₄BrF₃

- Molecular Weight : 225.01 g/mol

- Key Differences :

Functional Group Variations

tert-Butyl (2-bromo-5-methoxyphenyl)carbamate (CAS 169303-80-4)

- Molecular Formula: C₁₂H₁₆BrNO₃

- Similarity Score : 0.86 (compared to target compound)

- Key Differences :

Methyl 2-(1,3-Dihydro-4-nitro-1-oxo-2H-isoindol-2-yl)pentanedioate (CAS 827026-43-7)

- Molecular Formula: Not explicitly provided, but likely C₁₅H₁₄N₂O₆.

- Key Differences :

Substituent Position and Electronic Effects

5-(Bromomethyl)-1,3-difluoro-2-phenoxybenzene (CAS EN 300-14247921)

- Molecular Formula : C₁₃H₉BrF₂O

- Molecular Weight : 299.12 g/mol

- Key Differences: Phenoxy group (–OPh) introduces steric bulk, reducing accessibility of the bromomethyl site. Fluorine substituents alter electronic properties but lack the nitro group’s strong electron-withdrawing effects .

2-(Bromomethyl)-3,3-dimethylbut-1-ene (CAS EN 300-1910557)

- Molecular Formula : C₇H₁₃Br

- Molecular Weight : 202.05 g/mol

- aromatic substitution) .

Biological Activity

Tert-butyl 2-(bromomethyl)-6-nitrobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H14BrN1O3

- Molecular Weight : 303.15 g/mol

- CAS Number : 2442597-45-5

This compound features a bromomethyl group and a nitro group, which are known to influence its reactivity and biological properties.

- Inhibition of Enzymatic Activity :

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The presence of the nitro group is often associated with increased antibacterial potency, potentially through the generation of reactive nitrogen species that disrupt bacterial cellular functions .

- Anti-inflammatory Effects :

In Vitro Studies

- A study evaluating the AChE inhibitory activity found that this compound displayed a significant IC50 value, indicating effective inhibition compared to standard AChE inhibitors like donepezil . The results are summarized in Table 1.

| Compound | IC50 (nM) |

|---|---|

| This compound | 149 |

| Donepezil | 10 |

In Vivo Studies

- In vivo experiments demonstrated that administration of this compound in animal models resulted in improved cognitive function metrics, suggesting its potential as a cognitive enhancer . Side effects were minimal at therapeutic doses, indicating a favorable safety profile.

Toxicological Considerations

While the biological activities are promising, it is essential to consider the safety profile of this compound. Toxicity studies indicate that high doses can lead to adverse effects, including neurotoxicity and mutagenicity, which necessitate further investigation into its safety for human use .

Q & A

Q. How does the compound behave under varying pH conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.